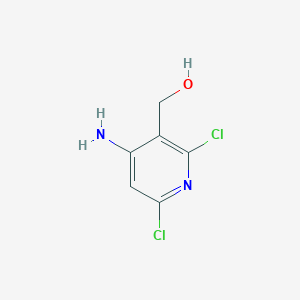
(4-Amino-2,6-dichloropyridin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Amino-2,6-dichloropyridin-3-yl)methanol is an organic compound that belongs to the class of pyridines It is characterized by the presence of amino and dichloro substituents on the pyridine ring, along with a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-2,6-dichloropyridin-3-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dichloropyridine.
Oxidation: The 2,6-dichloropyridine is oxidized to form a pyridine N-oxide derivative.
Nitration: The pyridine N-oxide derivative undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups.
Nucleophilic Displacement: Finally, a nucleophilic displacement reaction is carried out to introduce the methanol group.
Industrial Production Methods: Industrial production methods for this compound involve optimizing the above synthetic route to achieve high yields and purity. This often includes the use of advanced catalysts and reaction conditions to ensure efficient conversion and minimal by-products .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amino group, converting it to other functional groups such as amines.
Substitution: The dichloro groups on the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in glacial acetic acid is commonly used for oxidation reactions.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation Products: Aldehydes and carboxylic acids.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
(4-Amino-2,6-dichloropyridin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (4-Amino-2,6-dichloropyridin-3-yl)methanol involves its interaction with specific molecular targets. The amino and dichloro groups on the pyridine ring allow it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
- 4-Amino-2,6-dichloropyridine
- 2,6-Dichloropyridin-3-ylmethanol
- 4-Amino-2,6-dimethoxypyrimidine
Comparison:
- 4-Amino-2,6-dichloropyridine: Lacks the methanol group, which may affect its solubility and reactivity.
- 2,6-Dichloropyridin-3-ylmethanol: Lacks the amino group, which may reduce its biological activity.
- 4-Amino-2,6-dimethoxypyrimidine: Contains methoxy groups instead of chloro groups, which can alter its chemical properties and reactivity .
Propriétés
Formule moléculaire |
C6H6Cl2N2O |
|---|---|
Poids moléculaire |
193.03 g/mol |
Nom IUPAC |
(4-amino-2,6-dichloropyridin-3-yl)methanol |
InChI |
InChI=1S/C6H6Cl2N2O/c7-5-1-4(9)3(2-11)6(8)10-5/h1,11H,2H2,(H2,9,10) |
Clé InChI |
BWHBNBAKLUYIPC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(N=C1Cl)Cl)CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


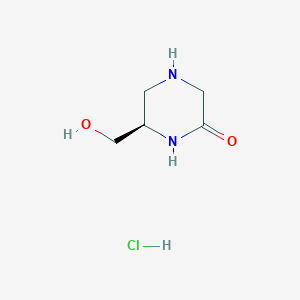
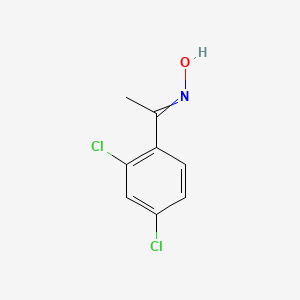
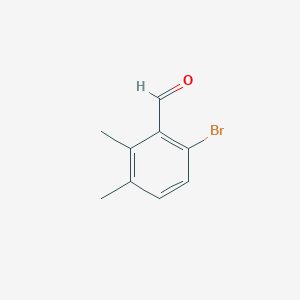
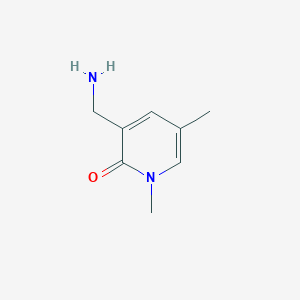
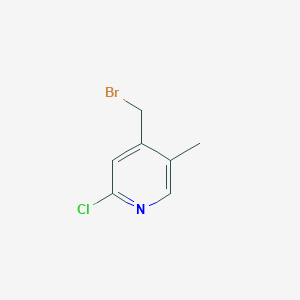
![Ethyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13656934.png)
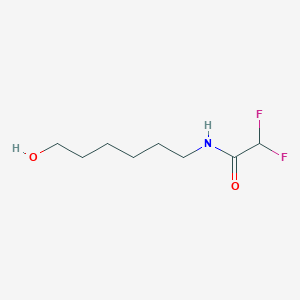

![N-[(2,6-dichlorophenyl)methyl]hydroxylamine](/img/structure/B13656957.png)
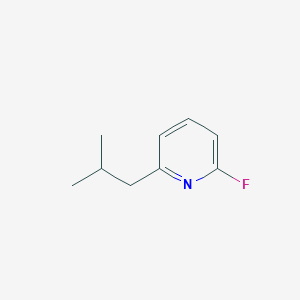

![[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](nitrato-|EO)cobalt](/img/structure/B13656977.png)


